molecular formula C36H32O15 B13821296 [(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B13821296
M. Wt: 704.6 g/mol
InChI Key: ODDFMQLXQNKFDP-TVKYVOJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate” is a complex organic molecule with multiple hydroxyl groups, chromen structures, and a benzoate moiety. Such compounds are often studied for their potential biological activities and applications in various fields of science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of chromen structures, hydroxylation, and the introduction of the benzoate group. Typical synthetic routes may involve:

    Formation of Chromen Structures: This can be achieved through cyclization reactions involving phenolic compounds.

    Hydroxylation: Introduction of hydroxyl groups can be done using reagents like hydrogen peroxide or osmium tetroxide.

    Benzoate Introduction: Esterification reactions using benzoic acid derivatives.

Industrial Production Methods

Industrial production of such complex molecules may involve:

    Multi-step Synthesis: Using automated synthesizers and optimized reaction conditions.

    Purification: Techniques like chromatography and crystallization to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or alkanes.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Antioxidant Activity: Due to the presence of multiple hydroxyl groups.

    Enzyme Inhibition: Potential inhibitor of enzymes involved in oxidative stress.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in treating diseases related to oxidative stress.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Cosmetics: Potential ingredient in skincare products due to antioxidant properties.

Mechanism of Action

The compound’s mechanism of action may involve:

    Molecular Targets: Interaction with enzymes or receptors involved in oxidative stress.

    Pathways: Modulation of signaling pathways related to cell survival and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Similar structures with multiple hydroxyl groups and chromen rings.

    Polyphenols: Compounds with multiple phenolic groups.

Uniqueness

    Structural Complexity: The presence of multiple functional groups and rings.

    Biological Activity: Potential for unique interactions with biological targets.

Properties

Molecular Formula

C36H32O15

Molecular Weight

704.6 g/mol

IUPAC Name

[(2R,3R)-2-[1,2-dihydroxy-9-oxo-4-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2/t13?,27-,30-,34-,35-/m1/s1

InChI Key

ODDFMQLXQNKFDP-TVKYVOJTSA-N

Isomeric SMILES

C1CC(=O)C2=C(CC1[C@@H]3[C@@H](CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)[C@@H]6[C@@H](CC7=C(C=C(C=C7O6)O)O)O

Canonical SMILES

C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.